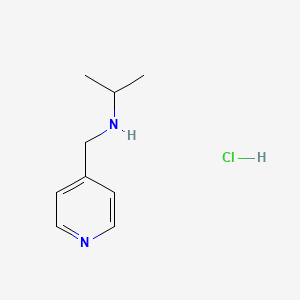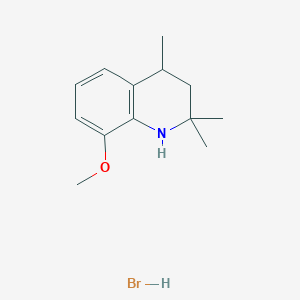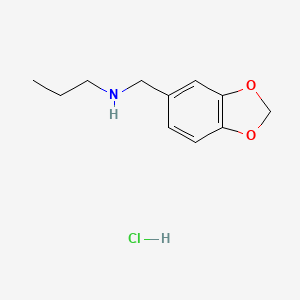![molecular formula C18H24ClNO B6319736 {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride CAS No. 878754-46-2](/img/structure/B6319736.png)
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride, also known as 3-BMPH, is an organic compound that has been studied extensively in the laboratory for its various scientific applications. It is a white, crystalline solid that is soluble in water and ethanol. 3-BMPH is an important compound in the field of organic chemistry and has been used in a variety of research projects.
科学研究应用
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride has been used in a variety of scientific research projects due to its unique properties. It has been used in studies of the structure and function of proteins, as a substrate in enzyme kinetics, and as a ligand in molecular recognition studies. It has also been used in studies of the interaction between drugs and proteins, and in studies of the structure and function of DNA. Additionally, this compound has been used in studies of the pharmacokinetics of drugs, and in studies of the metabolism of drugs.
作用机制
The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride is not fully understood. However, it is believed to interact with proteins and other molecules in the body in order to alter their structure and function. It is thought to act as an inhibitor of certain enzymes, and as a ligand for certain receptors. Additionally, it is believed to interact with DNA in order to alter its structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to interact with proteins and other molecules in the body in order to alter their structure and function. It is thought to act as an inhibitor of certain enzymes, and as a ligand for certain receptors. Additionally, it is believed to interact with DNA in order to alter its structure and function.
实验室实验的优点和局限性
The advantages of using {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride in laboratory experiments include its high solubility in water and ethanol, its low toxicity, its high yield in synthesis reactions, and its wide range of applications. The limitations of using this compound in laboratory experiments include its low stability, its potential for side effects, and its limited availability.
未来方向
For research involving {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride include further studies of its mechanism of action, further studies of its biochemical and physiological effects, and further studies of its interactions with proteins and other molecules. Additionally, further studies of its potential applications in drug development and drug delivery systems, as well as further studies of its potential use in medical diagnostics, are possible. Finally, further studies of its potential use in biotechnology and nanotechnology are also possible.
合成方法
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride can be synthesized through a variety of methods. One of the most commonly used methods is the reaction between benzyl bromide and 2-methylpropyl amine hydrochloride in the presence of a base. This reaction yields the desired product with a high yield of over 90%. Other methods of synthesis include the reaction of benzyl bromide with 2-methylpropyl amine hydrochloride in the presence of a strong base such as potassium hydroxide and the reaction of benzyl bromide and 2-methylpropyl amine hydrochloride in the presence of an acid such as hydrochloric acid.
属性
IUPAC Name |
2-methyl-N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-15(2)12-19-13-17-9-6-10-18(11-17)20-14-16-7-4-3-5-8-16;/h3-11,15,19H,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAAXBPVMXPGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319665.png)
![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)
![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)
![N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)](/img/structure/B6319696.png)



amine hydrochloride](/img/structure/B6319730.png)
amine hydrochloride](/img/structure/B6319741.png)
amine hydrochloride](/img/structure/B6319748.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)
amine hydrochloride](/img/structure/B6319777.png)